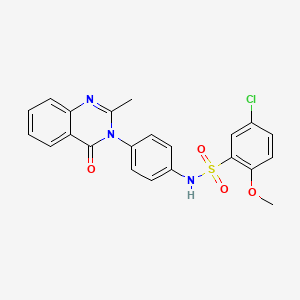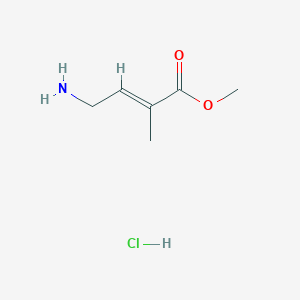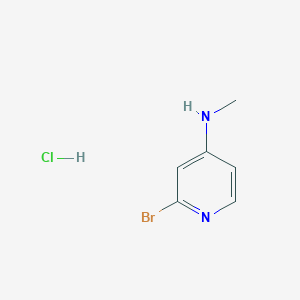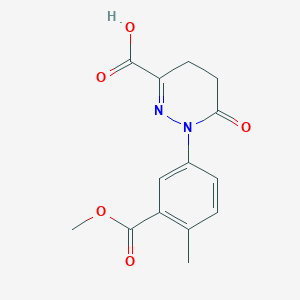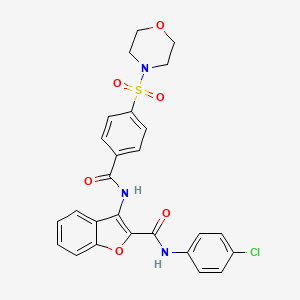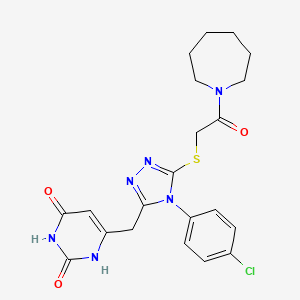![molecular formula C23H27ClFN3O5S B2762186 N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216919-69-5](/img/structure/B2762186.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with other organic compounds . .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of specific functional groups can be identified based on their characteristic peaks in the spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties can be analyzed using various techniques, including NMR and IR spectroscopy .科学的研究の応用
Anti-Tubercular Activity
Recent studies have highlighted the synthesis of new benzothiazole-based compounds with significant anti-tubercular properties . The compound , due to its benzothiazole core, may exhibit potent activity against Mycobacterium tuberculosis. The structure-activity relationship and molecular docking studies suggest that such compounds can serve as potent inhibitors with enhanced anti-tubercular activity .
Antibacterial Properties
Benzothiazole derivatives have been synthesized and characterized for their antibacterial activities against various bacterial strains . The compound’s potential antibacterial efficacy could be explored against strains like Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
Enzyme Inhibition
The presence of benzothiazole and morpholine groups indicates a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could influence the molecule’s properties and interactions with biological targets, suggesting its use in enzyme inhibition studies.
Molecular Modeling and Drug Design
Given its complex structure, this compound could be used in molecular modeling to understand ligand-receptor interactions. It could serve as a lead compound in the design of new drugs, especially considering its potential interactions with proteins via in silico docking tools .
Chemical Biology Research
As a small chemical compound with a unique structure, it can be used in chemical biology to study the biological effects of small molecules on cellular processes. Its role in modulating biological pathways can be a subject of interest .
Synthetic Pathway Studies
The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and multicomponent reactions . This compound can be used to explore these synthetic methods further, potentially leading to the discovery of more efficient synthetic routes .
将来の方向性
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S.ClH/c1-29-17-13-15(14-18(30-2)21(17)31-3)22(28)27(8-7-26-9-11-32-12-10-26)23-25-20-16(24)5-4-6-19(20)33-23;/h4-6,13-14H,7-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKQAFRNJDRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)
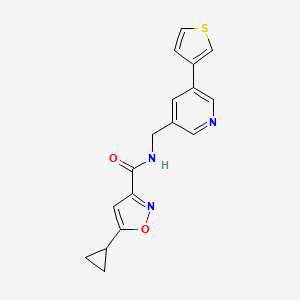
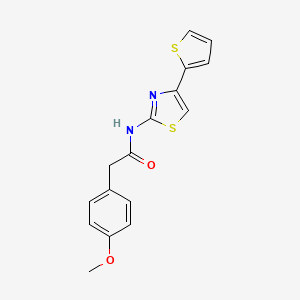
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)
